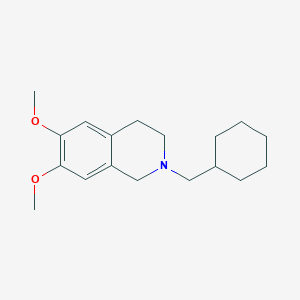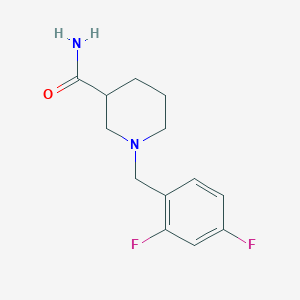![molecular formula C16H27NO2 B3852169 1,1'-[(3-phenylbutyl)imino]di(2-propanol)](/img/structure/B3852169.png)
1,1'-[(3-phenylbutyl)imino]di(2-propanol)
Overview
Description
1,1'-[(3-phenylbutyl)imino]di(2-propanol), also known as PBIDP, is a chiral ligand that has been extensively studied and utilized in various chemical reactions. This compound has a unique structure that allows it to form stable complexes with transition metals, making it a valuable tool in catalysis and asymmetric synthesis. In
Mechanism of Action
1,1'-[(3-phenylbutyl)imino]di(2-propanol) acts as a chiral ligand in catalytic reactions by coordinating with transition metals and stabilizing the intermediate complexes. The chiral nature of 1,1'-[(3-phenylbutyl)imino]di(2-propanol) allows it to induce chirality in the products of the reaction, resulting in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1,1'-[(3-phenylbutyl)imino]di(2-propanol). However, studies have shown that it is a relatively non-toxic compound and does not have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
1,1'-[(3-phenylbutyl)imino]di(2-propanol) has several advantages for lab experiments, including its high stability and selectivity in catalytic reactions. It is also relatively easy to synthesize and has a high yield. However, its limited solubility in certain solvents and its high cost can be a limitation for some experiments.
Future Directions
There are several future directions for research on 1,1'-[(3-phenylbutyl)imino]di(2-propanol). One area of interest is the development of new synthetic methods for 1,1'-[(3-phenylbutyl)imino]di(2-propanol) and its derivatives. Another area of interest is the exploration of its potential applications in other chemical reactions and the synthesis of new pharmaceuticals and natural products. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of 1,1'-[(3-phenylbutyl)imino]di(2-propanol).
Scientific Research Applications
1,1'-[(3-phenylbutyl)imino]di(2-propanol) has been extensively studied and utilized in various chemical reactions, including asymmetric hydrogenation, asymmetric allylation, and asymmetric cyclopropanation. It has been shown to be an effective chiral ligand for a variety of transition metals, including rhodium, ruthenium, and iridium. 1,1'-[(3-phenylbutyl)imino]di(2-propanol) has also been used in the synthesis of various natural products and pharmaceuticals.
properties
IUPAC Name |
1-[2-hydroxypropyl(3-phenylbutyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-13(16-7-5-4-6-8-16)9-10-17(11-14(2)18)12-15(3)19/h4-8,13-15,18-19H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUXUTQQVWAVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(CC(C)O)CC(C)O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Hydroxypropyl(3-phenylbutyl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-3-(methylthio)-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B3852088.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol](/img/structure/B3852094.png)
![4-{3-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]propyl}morpholine](/img/structure/B3852096.png)

![4-{[benzyl(2-hydroxyethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3852099.png)
![1-[6-(2-ethoxyphenyl)pyridin-3-yl]-N,N-dimethylmethanamine](/img/structure/B3852106.png)
![1-(3-chlorophenyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B3852115.png)

![1-[2-(2-methoxypyridin-3-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B3852131.png)
![2-[benzyl(3-chlorobenzyl)amino]ethanol](/img/structure/B3852153.png)
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-5-methoxyphenol](/img/structure/B3852164.png)
![2-{[benzyl(methyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3852166.png)

![N-[(5-bromo-2-furyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B3852173.png)